Ultra-High Affinity and Slow Dissociation Enable Active-State Structural Biology
BI-167107 exhibits a receptor dissociation half-life (t1/2) of approximately 30 hours, which is orders of magnitude longer than that of physiological or commonly used research agonists like isoproterenol and epinephrine, whose dissociation half-lives are on the order of seconds [1]. This slow off-rate is directly responsible for its unique ability to stabilize the active conformation of β2AR during purification and crystallization, a feat not achievable with fast-dissociating agonists [2].
| Evidence Dimension | Receptor Dissociation Half-Life (t1/2) |
|---|---|
| Target Compound Data | Approximately 30 hours (BI-167107) |
| Comparator Or Baseline | Seconds (Isoproterenol); Seconds (Epinephrine) |
| Quantified Difference | BI-167107's t1/2 is >100,000-fold longer than isoproterenol. |
| Conditions | Radioligand binding assays on purified β2AR. |
Why This Matters
This kinetic property is a strict requirement for stabilizing active-state GPCR complexes for X-ray crystallography or cryo-EM, making BI-167107 an indispensable tool for structural biology research groups.
- [1] Kleist, A. B., et al. (2022). Residency time of agonists does not affect the stability of GPCR–arrestin complexes. British Journal of Pharmacology, 179(8), 1571-1585. View Source
- [2] Rasmussen, S. G. F., et al. (2011). Crystal structure of the β2 adrenergic receptor–Gs protein complex. Nature, 477(7366), 549–555. View Source
